molecular formula C8H13ClN6O B8739292 3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide

3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide

Cat. No.: B8739292
M. Wt: 244.68 g/mol
InChI Key: AFOIFVRYPZGJBH-UHFFFAOYSA-N
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Description

3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide is a synthetic compound with a unique structure that includes a pyrazine ring substituted with amino, chloro, and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide typically involves multiple steps. One common method includes the chlorination of a pyrazine derivative followed by amination and carboxamidation reactions. The reaction conditions often involve the use of solvents like methanol or water and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as supercritical fluid chromatography (SFC) and liquid chromatography-mass spectrometry (LC-MS) are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with a hydroxyl group results in a hydroxylated pyrazine derivative .

Scientific Research Applications

3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-diamino-6-chloropyrazine-2-carboxamide: Lacks the N-(2-methylaminoethyl) group.

    3,5-diamino-6-chloro-N-(2-ethylaminoethyl)pyrazine-2-carboxamide: Has an ethylaminoethyl group instead of a methylaminoethyl group.

Uniqueness

3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H13ClN6O

Molecular Weight

244.68 g/mol

IUPAC Name

3,5-diamino-6-chloro-N-[2-(methylamino)ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C8H13ClN6O/c1-12-2-3-13-8(16)4-6(10)15-7(11)5(9)14-4/h12H,2-3H2,1H3,(H,13,16)(H4,10,11,15)

InChI Key

AFOIFVRYPZGJBH-UHFFFAOYSA-N

Canonical SMILES

CNCCNC(=O)C1=C(N=C(C(=N1)Cl)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 20 g (99.0 mmol) of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (see U.S. Pat. No. 4,029,816 for an example of how to obtain this material) and 17 g (230.0 mmol) of N-methylethylenediamine was heated at reflux under an inert atmosphere for 30 hours. The rection mixture was cooled to ambient temperature and the solid was dissolved in 100 ml of tetrahydrofuran. The solution was filtered and evaporated. The residue was crystallized from 2-propanol. There was obtained 15.0 g (61.2 mmol, 61%) of 3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide; mp 142.5°-143° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 24.0 g (100.0 mmol) of 1-(3,5-diamino-6-chloropyrazinoyl)imidazole (see U.S. Pat. No. 4,029,816 as an example of how to obtain this material) and 13.6l g (183.5 mmol) of N-methylethylenediamine in 100 ml of tetrahydrofuran was stirred at ambient temperature for 18 hours. The reaction mixture was filtered and evaporated. The residue was crystallized from 2-propanol to give 20.8 g (85.0 mmol, 85%) of 3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide; mp 142.5°-143° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
183.5 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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